molecular formula C22H23FN4O2S2 B2581447 N-{2-[2-(4-fluorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide CAS No. 896278-17-4

N-{2-[2-(4-fluorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide

Cat. No.: B2581447
CAS No.: 896278-17-4
M. Wt: 458.57
InChI Key: DHGDXDJISJEDAM-UHFFFAOYSA-N
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Description

N-{2-[2-(4-fluorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and a sulfonamide group attached to a trimethylbenzene moiety. The presence of a fluorophenyl group further enhances its chemical properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-fluorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide typically involves a multi-step process. One efficient methodology involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields highly functionalized triazolothiazoles with excellent efficiency.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-fluorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound. These products can have varied applications depending on their chemical properties.

Scientific Research Applications

N-{2-[2-(4-fluorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets in the body.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-fluorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The triazole and thiazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of their activity. The sulfonamide group can also interact with specific binding sites, enhancing the compound’s selectivity and potency.

Comparison with Similar Compounds

Similar Compounds

    Triazolothiadiazines: These compounds have a similar triazole-thiazole core but differ in the substitution pattern and functional groups.

    Triazolopyrimidines: These compounds have a triazole ring fused with a pyrimidine ring, offering different chemical properties and applications.

    Triazolopyrazines: These compounds feature a triazole ring fused with a pyrazine ring, which can affect their biological activity and reactivity.

Uniqueness

N-{2-[2-(4-fluorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern and the presence of a fluorophenyl group. This enhances its chemical stability, reactivity, and potential for interaction with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O2S2/c1-13-11-14(2)20(15(3)12-13)31(28,29)24-10-9-19-16(4)27-22(30-19)25-21(26-27)17-5-7-18(23)8-6-17/h5-8,11-12,24H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGDXDJISJEDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=C(N3C(=NC(=N3)C4=CC=C(C=C4)F)S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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